molecular formula C13H22O B12701996 3-Cyclohexene-1-methanol, 3(or 4)-(4-methyl-3-pentenyl)- CAS No. 72403-68-0

3-Cyclohexene-1-methanol, 3(or 4)-(4-methyl-3-pentenyl)-

Katalognummer: B12701996
CAS-Nummer: 72403-68-0
Molekulargewicht: 194.31 g/mol
InChI-Schlüssel: OCWPZKYJUSNHGL-ZDUSSCGKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexene-1-methanol, 3(or 4)-(4-methyl-3-pentenyl)- typically involves the hydrogenation of cyclohexene derivatives. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound may involve the extraction from natural sources such as essential oils or through chemical synthesis using cyclohexene as a starting material. The process may include distillation and purification steps to obtain the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyclohexene-1-methanol, 3(or 4)-(4-methyl-3-pentenyl)- undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 3-Cyclohexene-1-methanol, 3(or 4)-(4-methyl-3-pentenyl)- involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Cyclohexene-1-methanol, 3(or 4)-(4-methyl-3-pentenyl)- is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its presence in natural sources make it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

72403-68-0

Molekularformel

C13H22O

Molekulargewicht

194.31 g/mol

IUPAC-Name

[(1S)-3-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol

InChI

InChI=1S/C13H22O/c1-11(2)5-3-6-12-7-4-8-13(9-12)10-14/h5,7,13-14H,3-4,6,8-10H2,1-2H3/t13-/m0/s1

InChI-Schlüssel

OCWPZKYJUSNHGL-ZDUSSCGKSA-N

Isomerische SMILES

CC(=CCCC1=CCC[C@@H](C1)CO)C

Kanonische SMILES

CC(=CCCC1=CCCC(C1)CO)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.